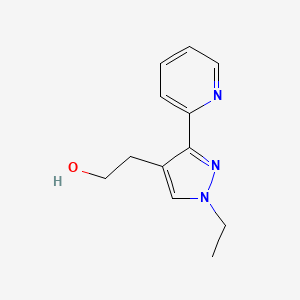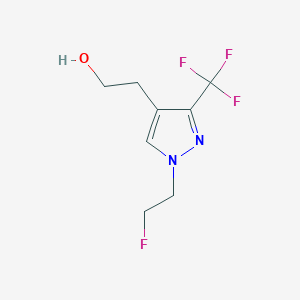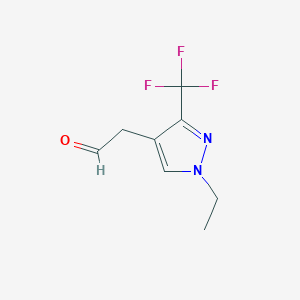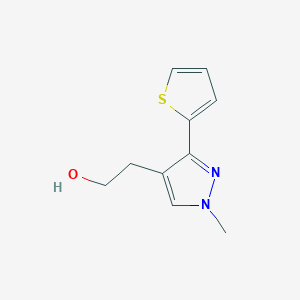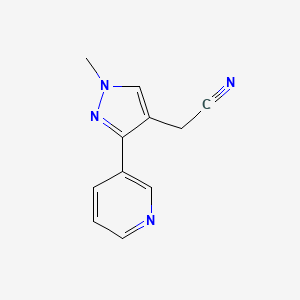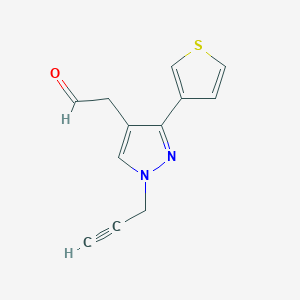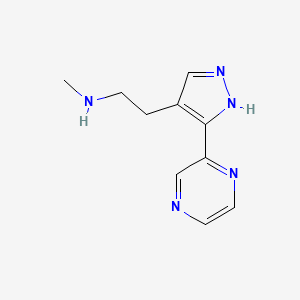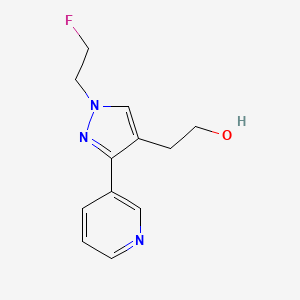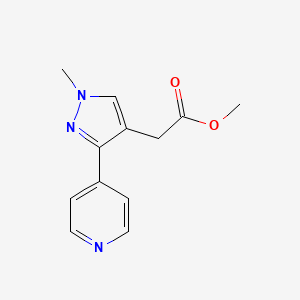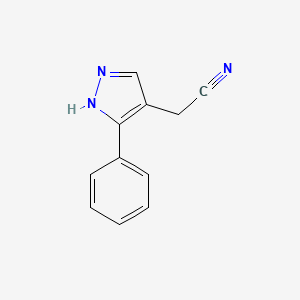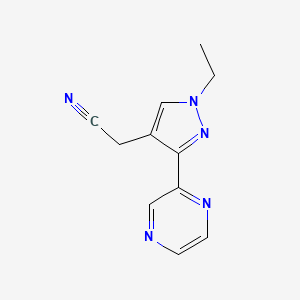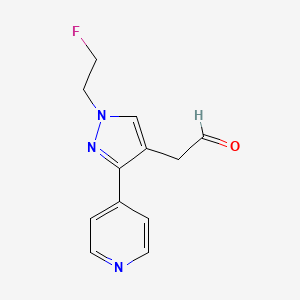
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetaldehyde (FEPA) is a novel compound that has been studied extensively in recent years. FEPA is a derivative of pyrazole, a heterocyclic aromatic compound, and has been found to possess a range of biological activities. FEPA has been used in a variety of scientific research applications, including drug discovery, biochemistry, and pharmacology. FEPA has been found to possess a range of biochemical and physiological effects, and is being used in a wide range of laboratory experiments. This article will provide an overview of FEPA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学的研究の応用
Synthesis of Novel Pyrazole Derivatives
The compound 2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetaldehyde has been used as a precursor in synthesizing a range of novel heterocyclic compounds, including pyrazolo-pyridones, pyrazolochromenes, and pyrazolo triazoles. The synthesized compounds were characterized by various spectroscopic methods, confirming their structures. Furthermore, these compounds underwent antimicrobial screening, displaying noteworthy activities against various bacteria and fungi strains (Al-Ghamdi, 2019).
Synthesis under Microwave Irradiation
A multi-component system was utilized for the efficient one-pot synthesis of pyrazolo[3,4-b]pyridine derivatives, employing microwave irradiation and conventional heating techniques. The synthesized compounds were evaluated for their antimicrobial activities against various bacterial and fungal species. Notably, certain derivatives showcased significant antitumor activity against a liver cell line (El-Borai et al., 2012).
Structural and Antimicrobial Analysis
Crystal Structures of N-Substituted Pyrazolines
Pyrazole compounds, including this compound, were synthesized and their crystal structures determined via X-ray single crystal structure determination. The study examined the dihedral angles between the pyrazole and fluoro-substituted rings, providing insight into the molecular geometry of these compounds (Loh et al., 2013).
Synthesis of Pyrazole Derivatives and Antimicrobial Activity
This research focused on the synthesis of pyrazole derivatives, investigating their antimicrobial activities. The compounds, including variants of this compound, demonstrated noteworthy antimicrobial properties, particularly those containing a methoxy group (Kumar et al., 2012).
特性
IUPAC Name |
2-[1-(2-fluoroethyl)-3-pyridin-4-ylpyrazol-4-yl]acetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c13-4-7-16-9-11(3-8-17)12(15-16)10-1-5-14-6-2-10/h1-2,5-6,8-9H,3-4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQUWZOEUQGXCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2CC=O)CCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

